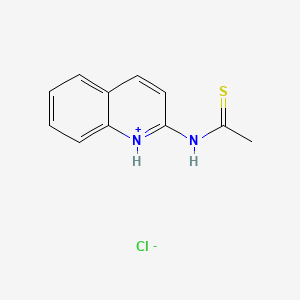
Acetamide, N-(2-quinolyl)thio-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-quinolyl)thio-, hydrochloride: is an organic compound with a complex structure that includes a quinoline ring and a thioacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-quinolyl)thio-, hydrochloride typically involves the reaction of 2-quinoline thiol with acetamide in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
Starting Materials: 2-quinoline thiol and acetamide.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, often at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-(2-quinolyl)thio-, hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-(2-quinolyl)thio-, hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and other diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which Acetamide, N-(2-quinolyl)thio-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The thioacetamide group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Acetamidine hydrochloride: Similar in structure but lacks the quinoline ring.
Thioacetamide: Contains the thioacetamide group but lacks the quinoline ring.
Quinoline derivatives: Share the quinoline ring but differ in the substituents attached to it.
Uniqueness: Acetamide, N-(2-quinolyl)thio-, hydrochloride is unique due to the combination of the quinoline ring and the thioacetamide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
69365-68-0 |
|---|---|
Fórmula molecular |
C11H11ClN2S |
Peso molecular |
238.74 g/mol |
Nombre IUPAC |
N-quinolin-1-ium-2-ylethanethioamide;chloride |
InChI |
InChI=1S/C11H10N2S.ClH/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11;/h2-7H,1H3,(H,12,13,14);1H |
Clave InChI |
MMLKFYRKHOBMCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)NC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
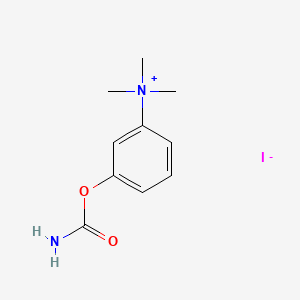

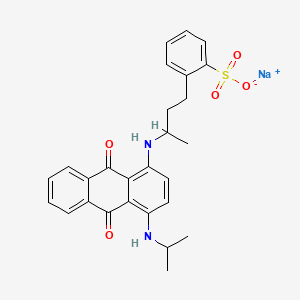
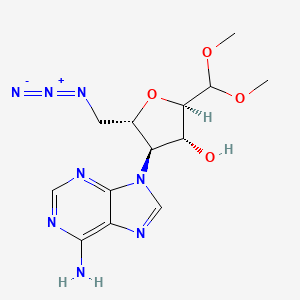


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
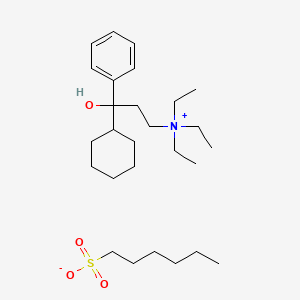
![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)


